[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone
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Overview
Description
4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step may involve the use of thiophenol and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deaminated or dephenylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as 2-phenylimidazole, 4-methylimidazole.
Phenylsulfanyl compounds: Compounds like phenylsulfanyl acetic acid, phenylsulfanyl benzene.
Uniqueness
The uniqueness of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
183548-52-9 |
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Molecular Formula |
C22H17N3OS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17N3OS/c23-21-19(20(26)16-10-4-1-5-11-16)25(17-12-6-2-7-13-17)22(24-21)27-18-14-8-3-9-15-18/h1-15H,23H2 |
InChI Key |
IRXKBZFLZOYSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(N2C3=CC=CC=C3)SC4=CC=CC=C4)N |
Origin of Product |
United States |
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